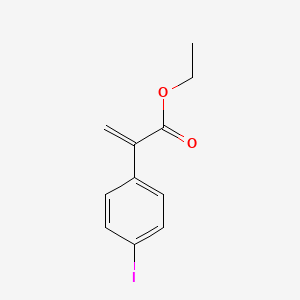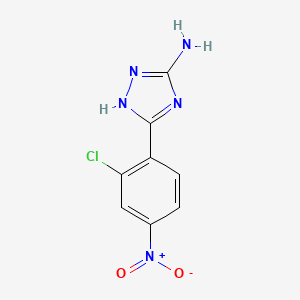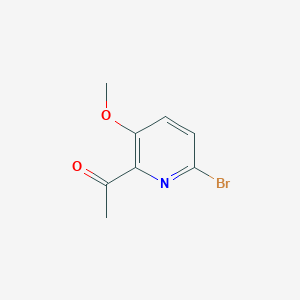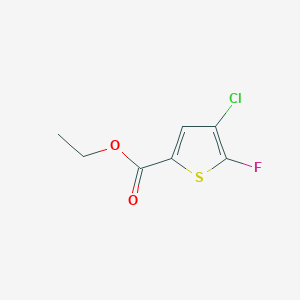
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is a chemical compound that features both an oxirane (epoxide) ring and a pyrrolidinone ring. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one typically involves the reaction of a vinylpyrrolidinone derivative with an epoxide. One common method involves the use of epichlorohydrin as the epoxide source. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the opening of the epoxide ring and its subsequent reaction with the vinylpyrrolidinone.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of catalysts to enhance the reaction rate and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Diols with hydroxyl groups.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a curing agent in coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s interaction with molecular targets and pathways can result in the modulation of cellular processes, which is the basis for its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound featuring an oxirane ring, used in the synthesis of biologically active molecules.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: A compound with multiple oxirane rings, used as a curing agent in coatings.
Uniqueness
3-(Oxiran-2-ylmethyl)-1-vinylpyrrolidin-2-one is unique due to its combination of an oxirane ring and a vinylpyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry and a valuable compound in various industrial applications.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-ethenyl-3-(oxiran-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-10-4-3-7(9(10)11)5-8-6-12-8/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
MEHRLUJWKVIMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1CCC(C1=O)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)


![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)


![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)


![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)

